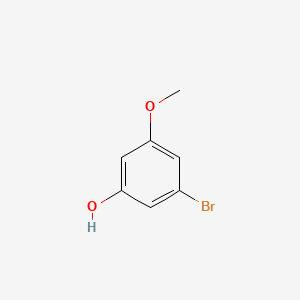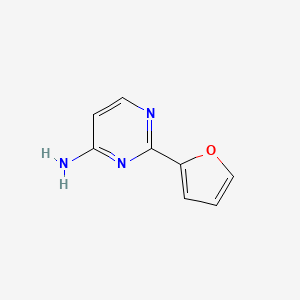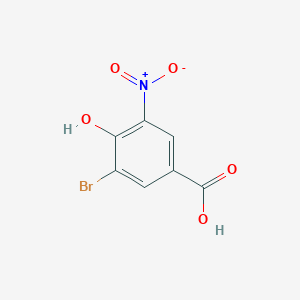
3-Bromo-4-hydroxy-5-nitrobenzoic acid
Descripción general
Descripción
The compound of interest, 3-Bromo-4-hydroxy-5-nitrobenzoic acid, is a brominated nitrobenzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain aspects of the target compound's chemistry.
Synthesis Analysis
The synthesis of related brominated and nitro-substituted benzoic acids can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved by bromination of 3,5-dihydroxybenzoic acid, indicating that halogenation reactions are a viable pathway for introducing bromine into benzoic acid derivatives . Similarly, the synthesis of 3-bromo flavones from 2-hydroxy-3,5-dibromo-4'nitro dibenzoyl methane involved the use of dimethylformamide (DMF) and bromine, suggesting that DMF could be a suitable solvent for such reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 3-bromo-2-nitrobenzo[b]thiophene was determined using spectroscopic methods . This implies that similar methods could be employed to analyze the molecular structure of 3-Bromo-4-hydroxy-5-nitrobenzoic acid.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted compounds with nucleophiles has been studied, revealing that such compounds can undergo aromatic nucleophilic substitution with rearrangement . This suggests that 3-Bromo-4-hydroxy-5-nitrobenzoic acid may also participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various studies. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under different conditions was assessed using HPLC-UV, indicating that nitrobenzoic acids can be sensitive to hydrolytic conditions . Additionally, the interaction of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds through hydrogen bonding was reported, which could be relevant for understanding the binding properties of 3-Bromo-4-hydroxy-5-nitrobenzoic acid .
Aplicaciones Científicas De Investigación
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but it’s a crucial process in the functionalization of these esters .
- Method : The study reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
α-Bromination Reaction on Acetophenone Derivatives
- Field : Organic Chemistry
- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Safety And Hazards
The safety data sheet for “3-Bromo-4-nitrobenzoic acid” indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUNRULZELFVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602033 | |
| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzoic acid | |
CAS RN |
67175-27-3 | |
| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

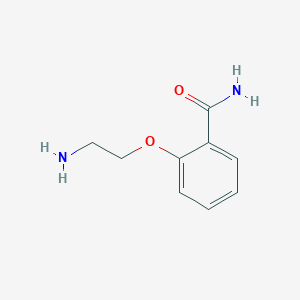
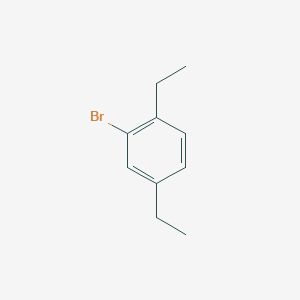
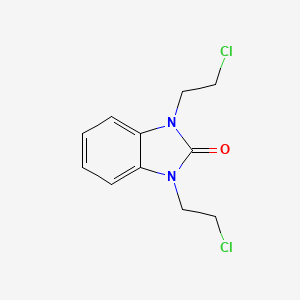
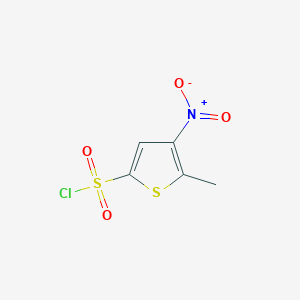
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
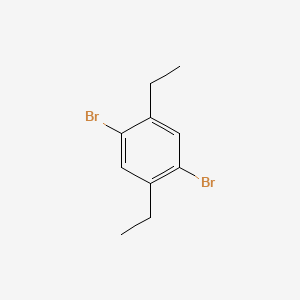
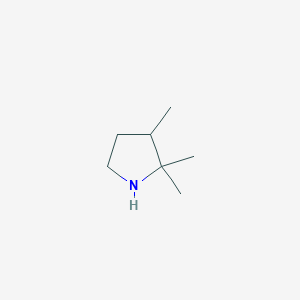
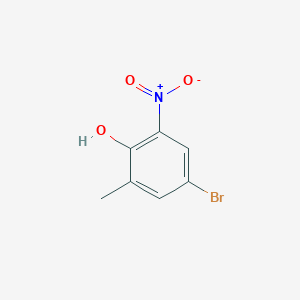
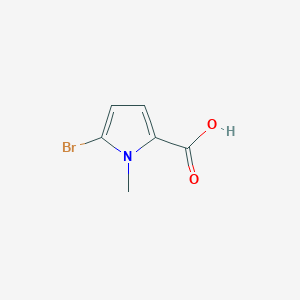


![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
